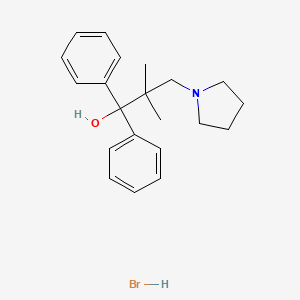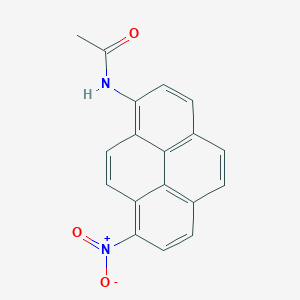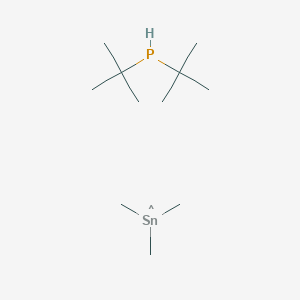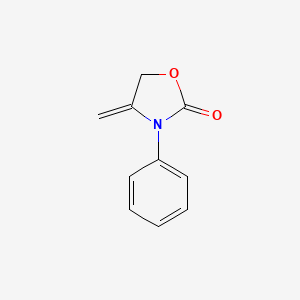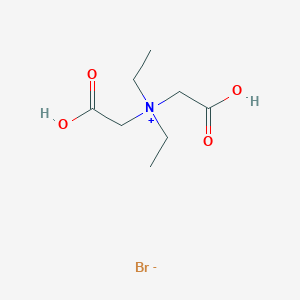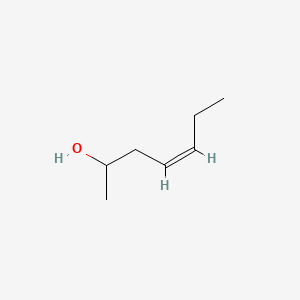
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of bromine, methyl, and two nitro groups attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-bromo-1-methyl-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of hydrogen atoms by nitro groups at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-azido-1-methyl-3,5-dinitro-1H-pyrazole or 4-thiocyanato-1-methyl-3,5-dinitro-1H-pyrazole.
Reduction: Formation of 4-bromo-1-methyl-3,5-diamino-1H-pyrazole.
Oxidation: Formation of 4-bromo-1-carboxy-3,5-dinitro-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of energetic materials due to its high nitrogen content and stability.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups can enhance its reactivity and ability to form hydrogen bonds, influencing its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-3-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both bromine and two nitro groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications such as the synthesis of energetic materials and bioactive compounds .
Propiedades
Número CAS |
32683-45-7 |
|---|---|
Fórmula molecular |
C4H3BrN4O4 |
Peso molecular |
251.00 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-3,5-dinitropyrazole |
InChI |
InChI=1S/C4H3BrN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3 |
Clave InChI |
LMYUYWQHNLQBNG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


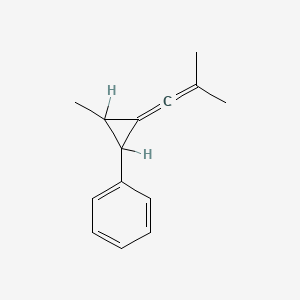
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
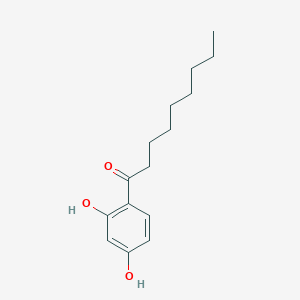
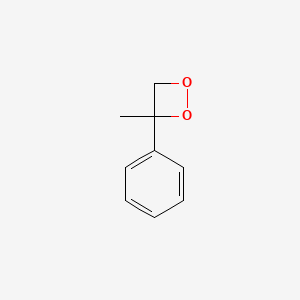

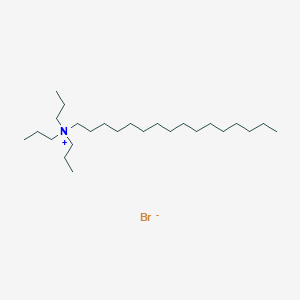
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
